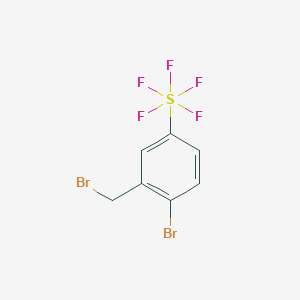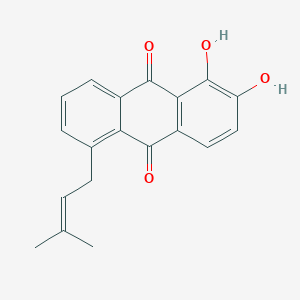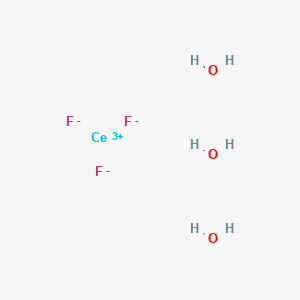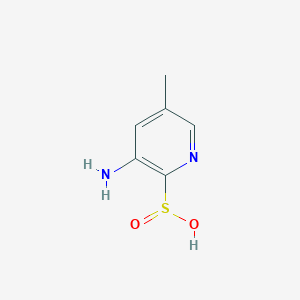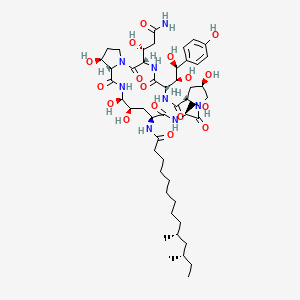
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is an organic compound with the molecular formula C8H3BrClF3N2. This compound is known for its unique chemical properties and is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: The amine group is halogenated to introduce bromine and chlorine atoms.
Cyclization: The final step involves cyclization to form the benzimidazole ring structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution reactions: Where halogen atoms can be replaced by other functional groups.
Oxidation and reduction reactions: To modify the oxidation state of the compound.
Coupling reactions: To form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Often involve nucleophiles such as amines or thiols.
Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
作用機序
The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
4-Bromo-5-chloro-2-(trifluoromethyl)aniline: Shares similar halogenation and trifluoromethyl groups but differs in its overall structure.
4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine: Another compound with similar functional groups but a different core structure.
Uniqueness
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H3BrClF3N2 |
|---|---|
分子量 |
299.47 g/mol |
IUPAC名 |
4-bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) |
InChIキー |
LSDPWJIAVPXHPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


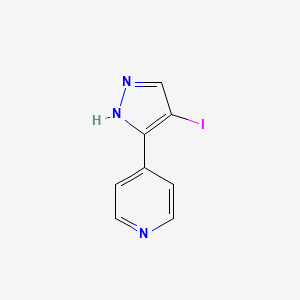

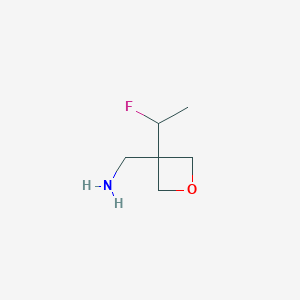
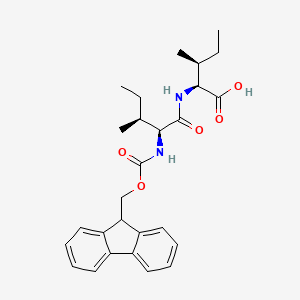
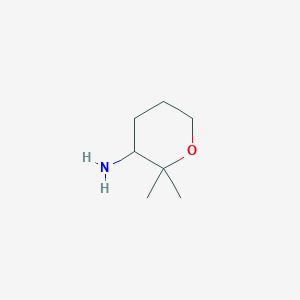
![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
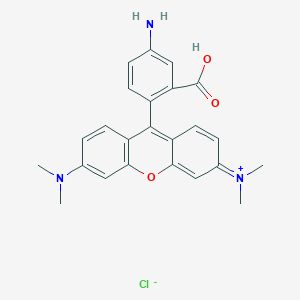
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

